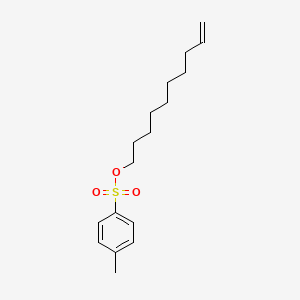

Dec-9-en-1-yl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H26O3S |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

dec-9-enyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H26O3S/c1-3-4-5-6-7-8-9-10-15-20-21(18,19)17-13-11-16(2)12-14-17/h3,11-14H,1,4-10,15H2,2H3 |

InChI Key |

JMIMMLYXNBXPPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCC=C |

Origin of Product |

United States |

Contextual Significance of Tosylates As Synthetic Building Blocks

Tosylates, or p-toluenesulfonates, are esters of p-toluenesulfonic acid and are widely employed in organic synthesis primarily for their ability to transform a poor leaving group (a hydroxyl group) into an excellent one. pearson.comyoutube.com The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because it would depart as the strongly basic hydroxide (B78521) ion (OH⁻). mdpi.com However, by converting the alcohol to a tosylate, the leaving group becomes the tosylate anion (TsO⁻), which is a very weak base and therefore a highly effective leaving group. mdpi.com This enhanced leaving group ability is attributed to the resonance stabilization of the negative charge across the sulfonate group.

The conversion of an alcohol to a tosylate is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. mdpi.com This reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, a crucial feature for stereospecific synthesis. researchgate.net Once formed, the alkyl tosylate can readily undergo nucleophilic substitution (Sₙ2) and elimination (E2) reactions with a wide variety of nucleophiles and bases, respectively. This versatility makes tosylates indispensable intermediates for introducing a range of functional groups into a molecule.

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| OH⁻ | H₂O | ~15.7 | Poor |

| TsO⁻ | p-toluenesulfonic acid | ~-2.8 | Excellent |

| Br⁻ | HBr | ~-9 | Good |

| Cl⁻ | HCl | ~-7 | Good |

Unique Reactivity Profile of Unsaturated Alkyl Tosylates

The presence of a carbon-carbon double bond in an alkyl tosylate, as seen in Dec-9-en-1-yl 4-methylbenzenesulfonate (B104242), introduces a second reactive site within the molecule, leading to a unique and expanded reactivity profile compared to their saturated counterparts. This dual functionality allows for sequential or tandem reactions, providing efficient pathways to complex molecules.

The tosylate group can undergo all the typical reactions of an alkyl tosylate, such as nucleophilic substitution and elimination. For instance, treatment with a suitable nucleophile can lead to the formation of a new carbon-nucleophile bond at the C1 position.

Simultaneously, the terminal alkene is available for a plethora of transformations characteristic of double bonds, including but not limited to:

Electrophilic Addition: Reactions with electrophiles like halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst) can introduce new functional groups at the C9 and C10 positions.

Oxidation: The double bond can be oxidized to form epoxides, diols, or can be cleaved to yield aldehydes or carboxylic acids.

Reduction: Catalytic hydrogenation can selectively reduce the double bond to an alkane.

Cross-Coupling Reactions: The terminal alkene can participate in various metal-catalyzed cross-coupling reactions.

A particularly important aspect of the reactivity of unsaturated tosylates is the potential for intramolecular reactions . The spatial proximity of the nucleophilic alkene and the electrophilic carbon bearing the tosylate group can facilitate intramolecular cyclization reactions, leading to the formation of cyclic compounds. The length of the carbon chain separating these two functional groups dictates the size of the resulting ring. In the case of Dec-9-en-1-yl 4-methylbenzenesulfonate, intramolecular reactions could potentially lead to the formation of large ring structures, which are of interest in various areas of chemistry.

Current Research Landscape and Emerging Applications of Dec 9 En 1 Yl 4 Methylbenzenesulfonate

Conventional Esterification via p-Toluenesulfonyl Chloride

The most common and direct method for the preparation of this compound is the reaction of Dec-9-en-1-ol with p-toluenesulfonyl chloride (TsCl). This reaction is a classic example of forming a sulfonic acid ester. The process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.

A well-documented procedure for this transformation involves dissolving Dec-9-en-1-ol in a suitable solvent, such as toluene (B28343). rsc.org A base, for instance, N,N,N',N'-tetramethylethylenediamine (TMEDA), is added to the solution. rsc.org The reaction mixture is cooled, typically to a range of 0–5 °C, before a solution of p-toluenesulfonyl chloride in the same solvent is added. rsc.org The reaction is stirred for a short period at this temperature to ensure the complete formation of the tosylate. rsc.org The use of a base like pyridine (B92270) is also a very common practice in this type of reaction to act as a nucleophilic catalyst and an acid scavenger. nih.gov The underlying mechanism of this tosylation reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. A crucial aspect of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbinol carbon is retained in the product. rsc.org

Upon completion, the reaction is typically quenched with water, and the product is extracted into an organic solvent like ethyl acetate (B1210297). rsc.org The organic layer is then washed, dried over an anhydrous salt such as magnesium sulfate, and concentrated under reduced pressure to yield the crude product. rsc.org Purification can be achieved through techniques like flash chromatography. rsc.org

Scalable Production Methods for Alkyl Tosylates

For the production of alkyl tosylates on a larger scale, methods that are both efficient and economical are preferred. The "Organic Syntheses" collection, a reliable source for robust and scalable chemical preparations, details a procedure for the synthesis of butyl p-toluenesulfonate that can be adapted for other primary alcohols like Dec-9-en-1-ol. This method involves the portion-wise addition of p-toluenesulfonyl chloride to a cooled mixture of the alcohol and aqueous sodium hydroxide (B78521). orgsyn.org The temperature is carefully controlled to remain below 15 °C during the addition. orgsyn.org This procedure highlights the use of readily available and inexpensive reagents, making it suitable for larger-scale operations. After the reaction, the oily product layer is separated, washed, and purified by distillation under reduced pressure. orgsyn.org

Another approach that emphasizes scalability and greener reaction conditions is the use of solvent-free methods. Research has shown that the tosylation of various alcohols can be carried out efficiently by grinding the alcohol with p-toluenesulfonyl chloride and a solid base like potassium carbonate. uni-duesseldorf.de This method has been demonstrated to be scalable up to at least 100 mmol of the alcohol substrate. uni-duesseldorf.de Such solvent-free conditions not only reduce chemical waste but can also simplify the workup procedure, which are significant advantages in industrial production.

Preparative Strategies from Precursor Dec-9-en-1-ol

The direct precursor for the synthesis of this compound is Dec-9-en-1-ol. lookchem.comsigmaaldrich.comnih.gov The availability and purity of this starting material are critical for a successful synthesis. Dec-9-en-1-ol itself can be prepared through various synthetic routes. One documented method starts from undecylenic acid. ceon.rs This multi-step synthesis first involves the conversion of undecylenic acid to 9-decenyl chloride via an oxidative decarboxylation reaction using lead tetraacetate in the presence of lithium chloride. ceon.rs The resulting chloride is then converted to 9-decenyl acetate by reaction with potassium acetate. ceon.rsnih.govnist.gov Finally, hydrolysis of the acetate ester, typically with a base like potassium hydroxide in a mixture of water and methanol, yields Dec-9-en-1-ol. ceon.rs

Once the Dec-9-en-1-ol is obtained and purified, the tosylation reaction is carried out as described in section 2.1. A specific laboratory-scale preparation involves the reaction of 5.0 g (32 mmol) of Dec-9-en-1-ol with p-toluenesulfonyl chloride (9.15 g, 48.0 mmol) and N,N,N',N'-tetramethylethylenediamine (6.25 g, 48.0 mmol) in toluene at 0–5 °C. rsc.org This procedure provides a clear and tested pathway to this compound from its immediate alcohol precursor.

Research Data for this compound

The following table summarizes key data from the synthesis and characterization of the target compound.

Nucleophilic Substitution Reactions

The conversion of an alcohol to a tosylate is a critical transformation as it turns a poor leaving group (hydroxide) into a very effective one (tosylate). ucalgary.cawikipedia.org This activation allows for a wide range of nucleophilic substitution reactions to occur at the primary carbon center of this compound. masterorganicchemistry.comnih.gov

Mechanistic Investigations of SN1 Pathways

The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a carbocation intermediate. organic-chemistry.orgmasterorganicchemistry.com For this compound, an SN1 reaction would require the formation of a primary carbocation upon departure of the tosylate group. Primary carbocations are highly unstable and their formation is energetically unfavorable. masterorganicchemistry.commasterorganicchemistry.com Therefore, SN1 reactions are highly unlikely for this substrate. Such pathways are typically observed for tertiary or secondary substrates that can form more stable carbocation intermediates, or under conditions with very weak nucleophiles. chemistrysteps.comlibretexts.org

Mechanistic Investigations of SN2 Pathways

The bimolecular nucleophilic substitution (SN2) mechanism is the predominant pathway for primary alkyl tosylates like this compound. ucalgary.cakhanacademy.org This reaction involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the tosylate leaving group. organic-chemistry.orgopenochem.org This mechanism avoids the formation of a high-energy carbocation intermediate. chemistrysteps.com SN2 reactions are favored for primary substrates due to minimal steric hindrance at the reaction center. masterorganicchemistry.com The reaction proceeds with an inversion of stereochemistry, although this is not relevant for the achiral C1 position of the title compound. openochem.orglibretexts.org

Intermolecular Nucleophilic Displacements

A wide variety of nucleophiles can be employed to displace the tosylate group in an intermolecular fashion, leading to a diverse array of functionalized decene derivatives. The efficiency of these SN2 reactions allows for the introduction of numerous functional groups under relatively mild conditions. ucalgary.cachemistrysteps.com

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Iodide (I⁻) | Sodium Iodide (NaI) | 1-Iodo-dec-9-ene |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-dec-9-ene |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Undec-10-enenitrile |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | (Dec-9-en-1-yl)(phenyl)sulfane |

Intramolecular Cyclization Reactions

The structure of this compound, with an electrophilic center and a nucleophilic terminal alkene, suggests the possibility of intramolecular cyclization. In this process, the π-electrons of the double bond would act as an internal nucleophile, attacking the carbon bearing the tosylate. However, this direct cyclization would lead to the formation of a ten-membered ring, a process that is often entropically and enthalpically disfavored compared to the formation of five- or six-membered rings. researchgate.netmdpi.com

While direct intramolecular reactions of this nature are challenging, related cyclizations of alkenyl substrates are well-documented, often requiring specific conditions or catalysts to proceed efficiently. researchgate.netrsc.org For instance, acid-catalyzed cyclizations of alkenyl alcohols are known, though the presence of a silyl (B83357) group on the double bond has been shown to be necessary in some cases to promote the reaction. mdpi.com

Elimination Reactions for Alkene Formation

Elimination reactions compete with nucleophilic substitutions, particularly when strong, sterically hindered bases are used. masterorganicchemistry.comlibretexts.org For this compound, a primary tosylate, the bimolecular elimination (E2) mechanism is the most probable pathway. masterorganicchemistry.comlibretexts.org In this concerted reaction, a base abstracts a proton from the carbon adjacent to the tosylate-bearing carbon (C2), while the C-O bond breaks and a new π-bond is formed, yielding an alkene.

The primary product of the E2 elimination of this compound would be 1,9-decadiene . The choice of base and reaction conditions is crucial in determining the ratio of substitution to elimination products.

Table 2: Conditions Favoring E2 Elimination vs. SN2 Substitution

| Condition | Favors SN2 | Favors E2 | Rationale |

|---|---|---|---|

| Base/Nucleophile | Strong, non-hindered nucleophiles (e.g., I⁻, CN⁻) | Strong, sterically hindered bases (e.g., t-BuOK) | Hindered bases are poor nucleophiles and preferentially act as bases. |

| Temperature | Lower temperatures | Higher temperatures | Elimination has a higher activation energy and is favored by heat. masterorganicchemistry.com |

| Solvent | Polar aprotic (e.g., DMSO, acetone) | Less polar solvents | Polar aprotic solvents stabilize the SN2 transition state. |

Olefinic Functionalization and Rearrangement Processes

The terminal double bond in this compound provides a site for various functionalization reactions, which can be performed independently of reactions at the tosylate end of the molecule. This allows for the synthesis of complex, long-chain molecules. Examples of such transformations include:

Epoxidation: Using reagents like meta-chloroperoxybenzoic acid (mCPBA) to form dec-9-en-1-yl 2-((E)-dec-9-en-1-yl)oxirane.

Dihydroxylation: Using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to form the corresponding diol.

Hydroboration-Oxidation: A two-step process to install an anti-Markovnikov alcohol, yielding a diol after reacting the tosylate.

Rearrangement reactions, such as hydride or alkyl shifts, are characteristic of reactions involving carbocation intermediates. masterorganicchemistry.com Since this compound is a primary tosylate and strongly disfavors carbocation formation, significant skeletal rearrangements are not typically expected under standard SN2 or E2 conditions. masterorganicchemistry.commasterorganicchemistry.com Catalytic processes, however, can enable olefin isomerization and functionalization, providing pathways to a variety of substituted alkene products from simple olefin precursors. nih.gov

Electrophilic Addition Reactions at the Alkene Moiety

The terminal alkene of this compound serves as a site of high electron density, making it susceptible to attack by electrophiles. These electrophilic addition reactions proceed via the formation of a carbocation intermediate, with the regioselectivity typically governed by Markovnikov's rule.

A common example of electrophilic addition is the reaction with hydrogen halides, such as hydrogen bromide (HBr). youtube.com The reaction is initiated by the attack of the alkene's π-electrons on the electrophilic hydrogen atom of HBr. This leads to the formation of a carbocation at the most substituted carbon of the former double bond, which is a secondary carbocation in this case. The subsequent attack of the bromide anion on this carbocation yields the final product. youtube.com

In the case of this compound, the addition of HBr would be expected to yield 10-bromodecyl 4-methylbenzenesulfonate. The reaction proceeds as follows: the proton adds to the terminal carbon (C-10), leading to a more stable secondary carbocation at C-9. The bromide ion then attacks this carbocation to form the final product.

Table 1: Electrophilic Addition of HBr to this compound

| Reactant | Reagent | Product | Key Features |

| This compound | HBr | 10-Bromodecyl 4-methylbenzenesulfonate | Follows Markovnikov's rule; proceeds via a secondary carbocation intermediate. |

Radical-Mediated Transformations Involving the Unsaturated Chain

The alkene functionality in this compound can also participate in radical reactions. These reactions are typically initiated by a radical species that adds to the double bond, generating a new radical intermediate which can then undergo further reactions.

A notable example is the radical addition of a tosyl group across the double bond, which can be mediated by certain reagents. For instance, the water-mediated reaction of alkenes with tosyl cyanide can lead to the formation of vinyl sulfones through a radical mechanism. researchgate.net This process involves the in-situ formation of a sulfonyl radical which then adds to the alkene.

Another common radical-mediated transformation is the addition of thiols across the double bond, which proceeds via a radical chain mechanism, often initiated by light or a radical initiator like AIBN. This reaction is typically anti-Markovnikov, with the thiol radical adding to the terminal carbon to generate a more stable secondary radical on the adjacent carbon.

Cyclization Reactions Initiated by the Alkene

The presence of both an alkene and a reactive site at the other end of the carbon chain in this compound makes it a suitable precursor for cyclization reactions. These intramolecular reactions can be initiated by various methods, including radical and transition-metal-catalyzed pathways, leading to the formation of cyclic structures.

Radical Cyclization:

Radical cyclizations are powerful methods for constructing rings. nih.gov In the context of a molecule like an undecenyl tosylate, a radical can be generated at a position that can then attack the terminal double bond. For example, a radical generated at the carbon bearing the tosylate group (if the tosylate were converted to a halide and then treated with a radical initiator like tributyltin hydride) could, in principle, undergo cyclization. princeton.edu The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) is governed by Baldwin's rules, with the 5-exo cyclization often being kinetically favored.

Palladium-Catalyzed Cyclization:

Palladium catalysts are widely used to mediate intramolecular cyclization reactions of alkenyl halides or tosylates. capes.gov.brduke.edursc.org These reactions, often referred to as intramolecular Heck reactions or related processes, involve the oxidative addition of the palladium(0) catalyst to the C-OTs bond, followed by intramolecular carbopalladation across the alkene. Subsequent β-hydride elimination regenerates the catalyst and yields the cyclized product. The specific reaction conditions, including the choice of ligands and base, can influence the efficiency and regioselectivity of the cyclization. For a long-chain substrate like this compound, this could potentially lead to the formation of large rings, although such reactions can be challenging.

Coupling Reactions with Organometallic Reagents

The tosylate group of this compound is an excellent leaving group, making this position amenable to cross-coupling reactions with various organometallic reagents. These reactions, typically catalyzed by transition metals like palladium or nickel, are fundamental for forming new carbon-carbon bonds.

Kumada Coupling:

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide or pseudohalide (like a tosylate), catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Alkyl tosylates can be effective electrophiles in this reaction. nih.govberkeley.edu For this compound, reaction with an organomagnesium halide (R-MgX) in the presence of a suitable catalyst would lead to the displacement of the tosylate group and the formation of a new C-C bond, yielding a substituted decene. The terminal alkene would likely remain intact under typical Kumada coupling conditions.

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent as the nucleophile. organic-chemistry.orgresearchgate.net Palladium-catalyzed Negishi couplings of unactivated primary alkyl tosylates have been shown to be effective and tolerate a variety of functional groups. organic-chemistry.org Therefore, this compound could be coupled with various organozinc reagents (R-ZnX) to introduce a new alkyl, alkenyl, or aryl group at the C-1 position. The reaction conditions often involve a palladium catalyst with a phosphine (B1218219) ligand. nih.gov

Suzuki Coupling:

The Suzuki coupling employs an organoboron reagent, such as a boronic acid or a boronate ester, as the coupling partner. nih.gov While Suzuki couplings have been extensively developed for aryl and vinyl halides and tosylates, their application to unactivated alkyl tosylates is also known. The reaction of this compound with a boronic acid (RB(OH)₂) under palladium catalysis would result in the formation of a new C-C bond at the expense of the tosylate group. The use of specific ligands and bases is often crucial for achieving high yields in the coupling of alkyl electrophiles.

Table 2: Overview of Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Product Type |

| Kumada | Grignard Reagent (R-MgX) | Ni or Pd with phosphine ligands | R-(CH₂)₉-CH=CH₂ |

| Negishi | Organozinc Reagent (R-ZnX) | Pd with phosphine ligands | R-(CH₂)₉-CH=CH₂ |

| Suzuki | Boronic Acid (RB(OH)₂) | Pd with phosphine ligands, Base | R-(CH₂)₉-CH=CH₂ |

Strategic Applications in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate in Organic Transformations

The primary role of Dec-9-en-1-yl 4-methylbenzenesulfonate (B104242) in organic synthesis stems from the nature of the tosylate (p-toluenesulfonate) group. Tosylates are renowned as superior leaving groups because their departure results in the formation of the p-toluenesulfonate anion, which is highly stabilized by resonance. This inherent stability makes the carbon atom to which the tosylate is attached (C1) highly electrophilic and susceptible to attack by a wide array of nucleophiles.

This reactivity allows for the facile introduction of the 10-carbon alkenyl chain into various molecular scaffolds via SN2 reactions. The process effectively transfers the decenyl group from the tosylate to the nucleophile. The versatility of this transformation is a cornerstone of its utility as a synthetic intermediate. nesacs.orgmorressier.com A general method for preparing tosylates involves reacting the corresponding alcohol (9-decen-1-ol) with tosyl chloride, often in the presence of a base like pyridine (B92270). nih.govrsc.org

The table below illustrates the broad scope of nucleophilic substitution reactions possible with Dec-9-en-1-yl 4-methylbenzenesulfonate.

| Nucleophile Type | Example Nucleophile | Reaction Product Type |

| Organometallic Reagent | Alkyl Grignard (R-MgBr) | Extended Alkane/Alkene |

| Amine | Primary/Secondary Amine (R2NH) | N-alkenyl Amine |

| Azide | Sodium Azide (NaN3) | Alkyl Azide |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Thiolate | Sodium Thiolate (R-SNa) | Thioether |

| Enolate | Lithium Enolate | α-Alkylated Ketone/Ester |

This table represents generalized, plausible reactions based on the established reactivity of alkyl tosylates.

Total Synthesis of Natural Products and Analogs

The compound serves as a key building block in the multi-step synthesis of various natural products where a long, unsaturated carbon chain is a critical structural feature.

Many insect sex pheromones are long-chain aliphatic compounds containing one or more stereocenters and double bonds. The synthesis of these molecules in an enantiomerically pure form is crucial, as often only one specific stereoisomer is biologically active. Long-chain alkenyl tosylates, analogous to this compound, are pivotal intermediates in these synthetic routes.

A representative strategy involves the coupling of a chiral tosylate with a Grignard reagent in the presence of a copper salt catalyst, such as lithium tetrachlorocuprate (Li2CuCl4). This reaction, a form of cross-coupling, efficiently forms a new carbon-carbon bond. For instance, in the synthesis of the sex pheromone of Euproctis pseudoconspersa, a chiral C15 tosylate is coupled with an isopentyl Grignard reagent to construct the carbon skeleton of the target molecule. researchgate.net This established methodology is directly applicable to this compound for syntheses requiring the introduction of a C10 unit.

The following table outlines the key steps in a typical pheromone synthesis utilizing this approach.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | Chiral Alcohol | TsCl, Et3N, DMAP | Chiral Alkenyl Tosylate | Activation of alcohol |

| 2 | Chiral Alkenyl Tosylate, Grignard Reagent (R-MgX) | Li2CuCl4 | Coupled Alkene Product | C-C bond formation |

| 3 | Coupled Alkene Product | 1. BH3-THF; 2. H2O2, NaOH | Terminal Alcohol | Hydroboration-oxidation |

| 4 | Terminal Alcohol | Isobutyric Anhydride, DMAP | Pheromone Ester | Final esterification |

This table is based on the synthetic strategy for a pheromone analogue as described in the literature. researchgate.net

Based on the available search results, no specific information was found regarding the use of this compound in the synthesis of polychlorinated heterocyclic metabolites.

Azetidines are four-membered nitrogen-containing heterocycles that form the core of several natural products and pharmacologically active compounds. magtech.com.cnrsc.orgjmchemsci.com The synthesis of substituted azetidines can involve the alkylation of the azetidine (B1206935) nitrogen. This compound is a suitable reagent for such an N-alkylation reaction. rsc.orgacsgcipr.org

In this synthetic approach, the nitrogen atom of a pre-formed azetidine ring acts as a nucleophile, attacking the electrophilic C1 carbon of this compound. This reaction displaces the tosylate leaving group and forms a new carbon-nitrogen bond, thereby attaching the C10 alkenyl side chain to the heterocyclic ring. This method is valuable for creating novel azetidine derivatives with long, lipophilic chains, which can be precursors to more complex alkaloid-type structures or used to modify the pharmacological properties of azetidine-based molecules. nih.gov

| Reactant 1 | Reactant 2 | General Conditions | Product | Transformation |

| Azetidine (or derivative) | This compound | Base (e.g., K2CO3), Polar Aprotic Solvent (e.g., DMF) | N-(Dec-9-en-1-yl)azetidine | N-Alkylation |

This table describes a generalized, plausible synthetic route for the N-alkylation of azetidines using an alkyl tosylate.

Indolizidine alkaloids, such as monomorine I and those isolated from Dendrobatid frogs (e.g., alkaloid 223AB), are bicyclic nitrogen heterocycles, many of which feature alkyl side chains of varying lengths. nih.govnih.gov The total synthesis of these alkaloids often requires the strategic introduction of these side chains.

This compound serves as an effective precursor for the decenyl moiety. A plausible and powerful application is the alkylation of an advanced indolizidine intermediate. For example, a common strategy in the synthesis of 3,5-disubstituted indolizidines involves the alkylation of a piperidine-based precursor before the second ring is closed. Alternatively, an enolate derived from an indolizidinone intermediate can be alkylated at the α-carbon. nih.govresearchgate.net In such a step, this compound would act as the electrophile, delivering the C10 side chain required for the final natural product structure. While specific literature examples using this exact reagent are not prevalent, the methodology is a standard and logical extension of known synthetic strategies for this class of alkaloids. nih.gov

Pharmaceutical Intermediate Synthesis

In medicinal chemistry, the introduction of lipophilic chains is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Long alkyl or alkenyl chains can enhance a molecule's ability to cross cell membranes or improve its binding affinity to hydrophobic pockets within target proteins. nih.gov

This compound is a valuable tool in this context, serving as a versatile intermediate for introducing a ten-carbon lipophilic tail with a terminal alkene that can be further functionalized. While it may not be a direct precursor to a specific marketed drug, its utility lies in the early phases of drug discovery and lead optimization. Chemists can use it to systematically synthesize a series of analogues with this specific chain to study structure-activity relationships (SAR). The existence of similar long-chain intermediates, such as Dec-9-yn-1-yl 4-methylbenzenesulfonate, in chemical supplier catalogs for pharmaceutical research underscores the importance of such building blocks in the field.

Precursors for Glucopyranosyl-Substituted Benzene (B151609) Derivatives

Glucopyranosyl-substituted benzene derivatives are a class of compounds investigated for their potential as SGLT2 inhibitors for the treatment of metabolic disorders. researchgate.netgoogle.com The synthesis of these molecules often involves the formation of a C-C bond between a glucose-containing moiety and a substituted benzene ring. While direct use of this compound is not explicitly detailed in widely available literature for the synthesis of currently marketed SGLT2 inhibitors, its structure lends itself to the synthesis of analogs bearing long alkyl chains.

Long-chain alkylbenzenes are key components of various industrial and research chemicals. nih.gov The synthesis of such compounds can be achieved through Friedel-Crafts alkylation of a benzene ring with an appropriate alkylating agent. In this context, this compound could serve as a precursor to a dec-9-enyl substituted benzene derivative. This intermediate, after subsequent modifications, could be coupled with a protected glucopyranosyl moiety to yield a long-chain glucopyranosyl-substituted benzene derivative. The terminal double bond of the decenyl chain offers a site for further functionalization, allowing for the introduction of diverse chemical groups to modulate the pharmacological properties of the final compound.

A plausible synthetic route would involve the reaction of a suitably activated benzene derivative, such as a phenyllithium (B1222949) species, with this compound. The resulting decenylbenzene could then undergo hydroboration-oxidation to introduce a hydroxyl group at the terminus of the chain, which could then be used for coupling to other molecular fragments.

| Reactant 1 | Reactant 2 | Potential Product | Significance |

| Organometallic Benzene Derivative | This compound | Dec-9-enyl-substituted benzene | Precursor for long-chain glucopyranosyl-substituted benzene analogs |

| Dec-9-enyl-substituted benzene | Protected Glucopyranosyl Halide | Long-chain Glucopyranosyl-substituted Benzene Derivative | Potential SGLT2 inhibitor analog with modified pharmacokinetic properties |

Synthesis of Acyclic Nucleoside Analogs

Acyclic nucleoside analogs are an important class of antiviral and anticancer agents. nih.govnih.gov Their synthesis often involves the N-alkylation of a nucleobase with a suitable side-chain precursor. The lipophilicity of the side chain can significantly influence the drug's cellular uptake and activity.

This compound represents a precursor for a long, unsaturated acyclic side chain. The synthesis of an acyclic nucleoside analog would involve the reaction of a nucleobase, such as adenine (B156593) or guanine, with this compound in the presence of a base. This would lead to the formation of an N-9 substituted purine (B94841) or N-1 substituted pyrimidine (B1678525) derivative with a dec-9-enyl side chain. The resulting acyclic nucleoside analog could then be evaluated for its biological activity. The terminal double bond could also be a site for introducing other functional groups, such as a hydroxyl or a phosphate (B84403) mimic, which are often found in bioactive acyclic nucleoside analogs. nih.govnih.gov

| Reactant 1 | Reactant 2 | Potential Product | Significance |

| Purine or Pyrimidine Base | This compound | N-dec-9-enyl Nucleoside Analog | Potential antiviral or anticancer agent with enhanced lipophilicity |

| N-dec-9-enyl Nucleoside Analog | Oxidizing/Hydrolyzing Agents | Functionalized Acyclic Nucleoside Analog | Introduction of polar groups to mimic natural nucleosides |

Derivatization for Advanced Materials and Analytical Probes

The unique properties of the dec-9-enyl chain also make this compound a valuable starting material for the synthesis of functional molecules used in materials science and analytical chemistry.

Integration into Supramolecular Protein Assemblies

Supramolecular protein assemblies are highly ordered structures formed through non-covalent interactions between protein subunits. mdpi.comresearchgate.net The incorporation of synthetic molecules can be used to modulate the assembly process and introduce new functionalities. Long alkyl chains are known to play a crucial role in directing the formation of such assemblies through hydrophobic interactions. nih.govrsc.org

This compound can be used to synthesize molecules that can be integrated into these protein assemblies. For example, a protein-binding ligand could be functionalized with the dec-9-enyl chain via alkylation with the tosylate. The long, flexible chain could then intercalate into hydrophobic pockets of the protein or between protein subunits, influencing the stability and structure of the assembly. tue.nl The terminal double bond could also serve as a reactive handle for crosslinking within the assembly, leading to more robust structures.

Derivatization Strategies for Enhanced Analytical Performance

The development of sensitive and selective analytical probes is essential for many areas of research. Long alkyl chains can be incorporated into the structure of these probes to enhance their interaction with analytes or to facilitate their integration into specific environments, such as cell membranes.

This compound provides a straightforward means of introducing a decenyl chain into a probe molecule. For example, a fluorescent dye or an electrochemical reporter could be modified by alkylation with the tosylate. The resulting probe would have a lipophilic tail, which could improve its solubility in nonpolar media or its ability to associate with biological membranes. The terminal double bond could also be used for immobilization of the probe onto a solid support for the development of analytical sensors.

Stereochemical Considerations in Transformations Involving Dec 9 En 1 Yl 4 Methylbenzenesulfonate

Control of Chirality in Subsequent Reactions

There is a lack of specific research data on the control of chirality in reactions following the formation of Dec-9-en-1-yl 4-methylbenzenesulfonate (B104242). General methodologies for inducing chirality in such a molecule could involve asymmetric dihydroxylation or epoxidation of the terminal alkene, where the use of chiral ligands or catalysts would be crucial in determining the enantiomeric excess of the resulting diol or epoxide. Subsequent transformations of these chiral intermediates would then proceed with the newly introduced stereocenters influencing the stereochemical outcome of further reactions. However, no specific examples or data tables for Dec-9-en-1-yl 4-methylbenzenesulfonate are available in the reviewed literature.

Diastereoselective Outcome in Cyclization Pathways

Intramolecular cyclization of this compound, potentially initiated by the activation of the double bond and subsequent attack by the tosylate-bearing carbon or a derivative thereof, could theoretically lead to the formation of cyclic products. The diastereoselectivity of such a cyclization would be a critical aspect, influenced by the transition state geometry and the stereochemistry of any pre-existing chiral centers in the molecule or chiral reagents used. Without published research on such cyclization reactions for this specific substrate, it is not possible to provide details on the diastereoselective outcomes or to present any related data.

Catalytic Methodologies Employing Dec 9 En 1 Yl 4 Methylbenzenesulfonate

Transition Metal-Catalyzed Reactions

Transition metals are powerful catalysts for a wide array of organic transformations. The unique reactivity of Dec-9-en-1-yl 4-methylbenzenesulfonate (B104242) has been explored in the context of several transition metal-catalyzed reactions, as detailed below.

Cobalt-Catalyzed Allylic Selective Dehydrogenative Heck Reactions

Research into the use of Dec-9-en-1-yl 4-methylbenzenesulfonate in cobalt-catalyzed allylic selective dehydrogenative Heck reactions is an emerging area of study. These reactions are of significant interest for their ability to form carbon-carbon bonds directly from C-H bonds, offering an atom-economical alternative to traditional cross-coupling methods. While the broader field of cobalt-catalyzed Heck reactions is well-established, the specific application to substrates like this compound is a more recent development.

Copper-Catalyzed Coupling Reactions

Copper catalysis is a versatile and cost-effective method for a variety of coupling reactions. The use of this compound in this context has been the subject of investigation, particularly in reactions that involve the formation of carbon-heteroatom and carbon-carbon bonds. A recent study detailed a copper-catalyzed dehydrogenated methylsulfonylation of alkenes using CH3SSO3Na, which provides a pathway to allyl methyl sulfones and alkenyl methyl sulfones through the formation of C-S bonds. nih.gov This C-H bond oxidation sulfonylation strategy has been successfully applied to a range of alkenes. nih.gov

Palladium-Catalyzed Transformations

Palladium catalysts are renowned for their efficiency in a wide range of cross-coupling reactions. The reactivity of this compound in palladium-catalyzed transformations has been explored, taking advantage of the versatility of palladium in activating various functional groups. A notable example is the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes, where an intramolecular Heck-type insertion leads to the formation of a π-allylpalladium intermediate that can be captured by nucleophiles.

Iron-Catalyzed Allylic C-H Functionalization

Iron catalysis has gained prominence as a more sustainable and economical alternative to precious metal catalysis. In the context of allylic C-H functionalization, iron catalysts have shown promise in activating C-H bonds for the formation of new chemical bonds. chemspider.com Research in this area has included the study of iron-catalyzed carbene-transfer reactions as an efficient method for introducing new functional groups into organic molecules. chemspider.com While direct studies on this compound are limited, the broader research into iron-catalyzed C-H functionalization provides a framework for its potential applications. chemspider.com

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. These catalysts offer a metal-free alternative for a variety of transformations. The application of organocatalysis to substrates like this compound is an active area of research. One study focused on the organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction, demonstrating the potential of organocatalysts to effect complex transformations with high selectivity. beilstein-journals.org

Electrochemical Catalysis in Oxidative Transformations

Electrochemical catalysis offers a green and efficient approach to a wide range of oxidative transformations, often avoiding the need for chemical oxidants. The electrochemical behavior of this compound and its potential for undergoing electrochemically-driven transformations is a subject of interest. While specific studies on this compound are not widely available, the general principles of electrochemical catalysis suggest that it could be a viable substrate for various oxidative coupling and functionalization reactions.

Future Research Directions and Synthetic Innovations

Exploration of Novel Reaction Pathways and Mechanisms

The traditional synthesis of tosylates from alcohols and tosyl chloride is well-established, but ongoing research seeks to uncover more sophisticated and efficient reaction pathways. mdpi.com A key area of future investigation involves the development of novel catalytic systems and unconventional activation methods that offer enhanced control and broader substrate scope.

Recent innovations have demonstrated the potential of electrochemical and photochemical methods in sulfonate ester synthesis. An electrochemical approach has been developed for the anodic oxidation of inorganic sulfites with alcohols to generate alkoxysulfonyl radical species, which can then be used in alkene difunctionalization to create various sulfonate esters. nih.gov Similarly, visible light-induced photocatalysis represents a mild and efficient pathway for preparing alkyl sulfonate esters and has been applied to the synthesis of complex 1,2-sulfinate-sulfonate esters through a four-component radical-polar crossover cyclization. acs.org

Mechanistic studies continue to be a priority to better understand and control sulfonylation reactions. researchgate.net For instance, investigations into the role of different catalysts, such as 4-dimethylaminopyridine (DMAP) and 1-methylimidazole, and bases like triethylamine (TEA), have revealed their profound impact on reaction outcomes. mdpi.com In certain contexts, such as the sulfonylation of hydroxyl-terminated polyisobutylene, the choice and amount of base can determine the success of the reaction versus the formation of undesired by-products like chlorides. mdpi.comresearchgate.net A deeper understanding of these mechanisms, including the potential formation of sulfene intermediates, will enable chemists to design more robust and selective synthetic protocols. researchgate.net

Table 1: Emerging Synthetic Pathways for Sulfonate Esters

| Methodology | Activation Method | Key Intermediates | Potential Advantages |

|---|---|---|---|

| Electrosynthesis | Anodic Oxidation | Alkoxysulfonyl Radicals | High atom economy, avoids chemical oxidants nih.gov |

| Photocatalysis | Visible Light | Radical Species | Mild reaction conditions, unique reactivity acs.org |

| Advanced Catalysis | Organic Catalysts (e.g., DMAP, 1-MI) | Activated Sulfonyl Complexes | Improved efficiency, control over side reactions mdpi.com |

Development of Sustainable and Green Synthetic Protocols

A major thrust in modern synthetic chemistry is the development of processes that are environmentally friendly and economically viable. jchemlett.com Research into the synthesis of tosylates is increasingly focused on green chemistry principles, aiming to reduce waste, eliminate hazardous reagents, and improve energy efficiency.

The choice of reagents and solvents is a critical aspect of green synthesis. Researchers are exploring alternatives to traditional halogenated solvents and developing protocols that operate in open air, reducing the need for inert atmosphere conditions. organic-chemistry.org One innovative approach involves using aqueous solutions of sodium tosylate (NaTos) as a recyclable hydrotrope-containing medium for alkylation reactions. rsc.org In this system, the salt by-product of the reaction is repurposed as the reaction medium for subsequent cycles, dramatically minimizing waste. rsc.org Furthermore, the use of catalysts like montmorillonite clay for the tosylation of alcohols presents an enviro-economic route that aligns with green chemistry goals. jchemlett.com

Table 2: Comparison of Conventional vs. Green Tosylation Protocols

| Feature | Conventional Protocol | Green Protocol |

|---|---|---|

| Purification | Often requires flash column chromatography jchemlett.com | Chromatography-free; purification by extraction/precipitation jchemlett.comorganic-chemistry.org |

| Solvents | Often uses halogenated solvents (e.g., dichloromethane) | Employs eco-friendly solvents (e.g., THF, ethyl acetate) or aqueous media organic-chemistry.orgrsc.org |

| Reagents | May use excess reagents and pyridine (B92270) | Uses aqueous bases (e.g., NaOH, K2CO3); catalytic approaches jchemlett.comorganic-chemistry.org |

| Waste | Generates significant solvent and salt waste | Minimizes waste; potential for medium recycling rsc.org |

| Conditions | May require inert atmosphere and stringent temperature control | Can often be performed in open air under mild conditions organic-chemistry.org |

Expanding the Scope of Complex Molecular Architectures

Dec-9-en-1-yl 4-methylbenzenesulfonate (B104242), as a representative tosylate, is a valuable building block for constructing more elaborate molecules. The tosylate group's reliability as a leaving group makes it indispensable in multi-step syntheses. libretexts.orgmasterorganicchemistry.com Future research will continue to leverage this reactivity to access novel and complex molecular architectures with potential applications in medicine, agriculture, and materials science.

Tosylates are pivotal intermediates in the synthesis of natural products and pharmaceuticals. jchemlett.comjchemlett.com Their ability to facilitate regioselective functionalization allows for precise chemical modifications, which is crucial for improving the yield and purity of high-value compounds. jchemlett.com For example, sulfonate esters have been incorporated into pyrimidine (B1678525) scaffolds to create new compounds with potential antibacterial and insecticidal activities. nih.gov The versatility of the sulfonate moiety is also seen in its role as a precursor to sulfonamides, another critical functional group in pharmaceuticals. eurjchem.com

Beyond small molecules, tosylate-functionalized polymers are emerging as important materials for new macromolecular architectures. mdpi.com By preparing polymers like polyisobutylene with tosyl end-groups, researchers can perform subsequent substitution reactions to create a variety of novel materials. researchgate.net This strategy opens pathways to advanced polymers with tailored properties for diverse applications. The inherent stability and reactivity of the tosyl group also make it a valuable tool in the functionalization of biomaterials, such as cellulose, to make them compatible with greener "click chemistry" reactions. chemistryforsustainability.org

Table 3: Applications of Tosylate Intermediates in Complex Synthesis

| Application Area | Example of Complex Molecule/Architecture | Role of Tosylate |

|---|---|---|

| Pharmaceuticals | N-tosyl pyrrolidines and piperidines eurjchem.com | Versatile synthetic building block |

| Agrochemicals | Pyrimidine sulfonate esters nih.gov | Key structural moiety for bioactivity |

| Natural Products | Various synthesis intermediates jchemlett.comjchemlett.com | Protecting group and key functional handle |

| Polymer Science | Tosyl-ended polyisobutylenes (PIBs) mdpi.com | Precursor for novel macromolecular structures |

| Biomaterials | Functionalized cellulose tosylate chemistryforsustainability.org | Versatile precursor for click chemistry modification |

Q & A

Basic Synthesis Optimization

Q: What are the optimal reaction conditions for synthesizing Dec-9-en-1-yl 4-methylbenzenesulfonate? A: The compound is synthesized via tosylation of dec-9-en-1-ol using tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et3N) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. Key parameters include:

- Molar ratio : TsCl (1.1 eq) to dec-9-en-1-ol (1 eq).

- Temperature : Reaction conducted at 0°C (ice-cooled) to minimize side reactions.

- Workup : Purification typically involves aqueous extraction and column chromatography.

The method yields ~45% purity, confirmed by -NMR (δ 5.78–5.76 ppm for the terminal alkene and δ 2.46 ppm for the methyl group on the tosyl moiety) .

Advanced Structural Elucidation

Q: How can researchers resolve discrepancies in crystallographic data for 4-methylbenzenesulfonate derivatives? A: Discrepancies in unit cell parameters or hydrogen bonding patterns can arise due to polymorphism or solvent inclusion. Strategies include:

- Data reprocessing : Use SHELXL for refinement (R-factor < 0.05) and check for missed symmetry elements (e.g., P21/n space group in related salts) .

- Validation tools : Employ PLATON to analyze missed twinning or voids .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-aminoanilinium 4-methylbenzenesulfonate, which forms [010] hydrogen-bonded chains) .

Basic Spectroscopic Confirmation

Q: What spectroscopic techniques confirm the identity of this compound? A: Key techniques include:

- -NMR : Peaks at δ 7.80 (d, aromatic protons), 4.04 (t, tosyl-OCH), and 5.78–5.76 (m, terminal alkene) .

- IR Spectroscopy : Strong S=O stretching vibrations at ~1170 cm and 1360 cm.

- Mass Spectrometry : Molecular ion peak at m/z 280.34 (M) .

Advanced Hydrogen Bonding Analysis

Q: How can graph set analysis elucidate hydrogen bonding in sulfonate salts? A: Graph set analysis (e.g., Etter’s notation) categorizes hydrogen bonds into patterns (e.g., ) and chain motifs. For example, in 2-aminoanilinium 4-methylbenzenesulfonate:

- Primary motifs : chains along [010] via N—H⋯O interactions.

- Geometry : N⋯O distances of 2.8–3.0 Å and angles >150° .

This methodology helps predict packing efficiency and stability in related derivatives .

Basic Crystallographic Data Processing

Q: What software tools are recommended for processing crystallographic data? A: Key tools include:

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL) .

- WinGX : Integrates SHELX with visualization (ORTEP-3) and validation (PLATON) .

- APEX3/SAINT : For data collection and absorption correction .

Advanced Refinement Challenges

Q: How should anisotropic displacement parameters (ADPs) be handled during refinement? A: ADPs require careful treatment to avoid overfitting:

- Restraints : Apply SHELXL commands like SIMU and DELU to smooth ADPs .

- Validation : Check ADPs using ORTEP-3 for ellipsoid visualization and R < 0.05 for data quality .

- Case study : In 2-aminoanilinium 4-methylbenzenesulfonate, ADPs for the sulfonate group were refined with < 0.08 Å .

Methodological Data Contradictions

Q: How can conflicting NMR and crystallographic data be reconciled? A: Discrepancies may arise from dynamic effects (e.g., alkene rotation in solution vs. solid state):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.